molecular formula C14H15BrN2O3S B2579371 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 380569-71-1

5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2579371
CAS No.: 380569-71-1
M. Wt: 371.25
InChI Key: XEAGFDAATOKDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide is an organic compound with a complex structure It contains functional groups such as an amino group, a bromine-substituted phenyl ring, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of 2-methylphenylamine to introduce the bromine atom. This is followed by sulfonation to attach the sulfonamide group. The final step involves the methoxylation of the benzene ring. Each step requires specific reaction conditions, such as the use of bromine for bromination, sulfuric acid for sulfonation, and methanol for methoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can result in dehalogenated compounds.

Scientific Research Applications

5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular processes. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(2-chloro-5-methylphenyl)-2-methoxybenzene-1-sulfonamide
  • 5-amino-N-(2-fluoro-5-methylphenyl)-2-methoxybenzene-1-sulfonamide
  • 5-amino-N-(2-iodo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide may exhibit unique properties due to the presence of the bromine atom. Bromine can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3S/c1-9-3-5-11(15)12(7-9)17-21(18,19)14-8-10(16)4-6-13(14)20-2/h3-8,17H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAGFDAATOKDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.